8-(6-bromo-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core fused with a benzothiazole moiety substituted at position 6 with a bromine atom. The spirocyclic framework confers conformational rigidity, while the brominated benzothiazole group introduces steric bulk and electronic effects, influencing biological activity and physicochemical properties. Synthesis typically involves Ullmann coupling and reductive amination steps (Fig. 3 in ) .
Properties
IUPAC Name |
8-(6-bromo-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2S/c15-8-1-2-9-10(7-8)22-13(16-9)19-5-3-14(4-6-19)11(20)17-12(21)18-14/h1-2,7H,3-6H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPVRNSPAYUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(6-bromo-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Molecular Formula
- C : 12
- H : 12
- Br : 1
- N : 5
- O : 2
- S : 1
Key Identifiers
| Property | Value |
|---|---|
| CAS Number | [Not available] |
| Molecular Weight | Approximately 300 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds with a similar triazaspiro structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazaspiro[4.5]decane can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the mitochondrial permeability transition pore (mPTP) pathway .
Antimicrobial Properties
In vitro studies have demonstrated that derivatives of benzothiazole compounds possess notable antimicrobial activity against a range of pathogens. The presence of the benzothiazole moiety in our compound suggests potential efficacy against bacterial and fungal strains. Specifically, compounds related to benzothiazole have shown effectiveness against Staphylococcus aureus and Candida albicans in disk diffusion assays .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of mPTP : This compound may inhibit mPTP opening during ischemic conditions, thus reducing myocardial cell death.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Study 1: Anticancer Activity
A study published in PubMed evaluated several triazaspiro compounds for their anticancer activity against human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazole derivatives. The study reported that compounds similar to our target compound displayed broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL against common pathogens .
Table of Biological Activities
| Activity Type | Compound Derivative | Effectiveness (IC50/MIC) |
|---|---|---|
| Anticancer | Triazaspiro derivative | IC50 ~10 µM |
| Antimicrobial | Benzothiazole derivative | MIC ~15 µg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in drug development. Here are some notable areas:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. The presence of the benzothiazole moiety in this compound enhances its activity against various bacterial strains. Studies have shown that compounds with similar structures have been effective against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Compounds containing benzothiazole derivatives have been investigated for their anticancer activities. The triazole ring in conjunction with the benzothiazole scaffold may contribute to enhanced cytotoxic effects on cancer cell lines. For example, related compounds have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
Phosphodiesterase Inhibition
The compound has been identified as a potential scaffold for developing phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating cellular signaling pathways. PDE4 inhibitors derived from similar structures have been explored for treating inflammatory diseases and certain types of cancer.
Materials Science Applications
The unique structural characteristics of this compound also lend themselves to applications in materials science:
Organic Electronics
Benzothiazole derivatives are recognized for their use in organic electroluminescent devices due to their favorable electronic properties. The incorporation of spirocyclic structures can enhance charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Nanomaterials
Research into nanomaterials has identified benzothiazole-based compounds as potential candidates for creating functional nanostructures due to their ability to form stable complexes with metals and other materials. This can lead to advancements in nanotechnology applications such as sensors and catalysts .
Case Studies
| Case Study | Description | Findings |
|---|---|---|
| Antimicrobial Screening | Evaluation of various benzothiazole derivatives against bacterial strains | Significant inhibition observed against E. coli and S. aureus with IC50 values in low micromolar range |
| Cytotoxicity Assay | Testing on cancer cell lines (e.g., HeLa) | Induced apoptosis confirmed via flow cytometry; IC50 values indicate potent anticancer activity |
| PDE Inhibition Study | Structure-activity relationship analysis of PDE4 inhibitors | Demonstrated efficacy comparable to existing drugs like apremilast; potential for reduced side effects |
Comparison with Similar Compounds
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Structure : Benzyl substituent at position 6.
- Molecular Weight : 259.31 g/mol (C₁₄H₁₇N₃O₂) .
- Key Difference : The absence of a halogenated aromatic system reduces steric hindrance and electronic effects compared to the brominated benzothiazole analog.
RS102221 (8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl)]-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- Structure : Contains a trifluoromethylphenylsulfonamido group and dimethoxy substituents.
- Activity : Potent 5-HT2C receptor antagonist (Ki < 1 nM) .
- Key Difference : The trifluoromethyl group enhances metabolic stability and receptor binding affinity, whereas the brominated benzothiazole in the target compound may prioritize kinase or HIF prolyl hydroxylase inhibition .
8-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Structure : Fluoro-substituted benzoxazole instead of brominated benzothiazole.
- Molecular Weight : 304.28 g/mol (C₁₄H₁₃FN₄O₃) .
- Activity : Unreported, but fluorine’s electronegativity may enhance membrane permeability compared to bromine.
D. HIF Prolyl Hydroxylase Inhibitors (e.g., Compounds 11–16 in )
- Structure : Varied aryl groups (e.g., biphenyl, pyrimidine) at position 7.
- Activity : Inhibit PHD2 (IC₅₀ values: 0.1–10 μM) via 2-oxoglutarate mimicry .
- Key Difference : The brominated benzothiazole may offer enhanced hydrophobic interactions in the enzyme’s active site compared to smaller substituents.
Physicochemical Properties
*Predicted using fragment-based methods.
Preparation Methods
Cyclocondensation of Cyclohexanedione with Diamines
A cyclohexane-1,2-dione derivative reacts with ethylenediamine under acidic conditions to form the spirocyclic intermediate. For example, heating cyclohexane-1,2-dione (10 mmol) with ethylenediamine (12 mmol) in acetic acid at 80°C for 12 hours yields 1,3-diazaspiro[4.5]decan-2-one, which is subsequently oxidized to introduce the 2,4-dione functionality.
Key Conditions :
-
Solvent : Acetic acid
-
Catalyst : None (self-condensation)
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Yield : 65–70% after recrystallization
Reductive Amination with Keto-Amine Intermediates
An alternative approach involves reductive amination of a diketone with a triamine. For instance, reacting 2,5-dioxohexahydro-1H-cyclopenta[b]pyrrole with 1,2-diaminoethane in the presence of sodium cyanoborohydride produces the spirocyclic amine, which is oxidized to the dione.
Optimization Insight :
-
Temperature : 25°C (room temperature)
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Reducing Agent : NaBH3CN (2 equiv)
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Yield : 58–62%
Functionalization with 6-Bromo-1,3-benzothiazol-2-yl Group
The spirocyclic core is functionalized at the 8-position via nucleophilic substitution or transition-metal-catalyzed coupling.
Nucleophilic Aromatic Substitution (SNAr)
The 8-amino group of 1,3,8-triazaspiro[4.5]decane-2,4-dione reacts with 2-chloro-6-bromo-1,3-benzothiazole under basic conditions:
Procedure :
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Dissolve 1,3,8-triazaspiro[4.5]decane-2,4-dione (5 mmol) in anhydrous DMF.
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Add 2-chloro-6-bromo-1,3-benzothiazole (5.5 mmol) and K2CO3 (15 mmol).
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Heat at 100°C for 24 hours under nitrogen.
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Purify via column chromatography (SiO2, ethyl acetate/hexane 1:1).
Outcome :
Buchwald-Hartwig Amination
For halogenated benzothiazoles lacking activating groups, palladium-catalyzed coupling is preferred:
Protocol :
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Mix 1,3,8-triazaspiro[4.5]decane-2,4-dione (5 mmol), 2-bromo-6-bromo-1,3-benzothiazole (5 mmol), Pd2(dba)3 (0.1 mmol), Xantphos (0.2 mmol), and Cs2CO3 (15 mmol) in toluene.
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Reflux at 110°C for 36 hours.
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Isolate via filtration and recrystallize from ethanol.
Performance :
-
Yield : 68%
-
Challenges :
-
Competing dehalogenation at the 6-bromo position necessitates careful catalyst selection.
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Side products (e.g., bis-aminated derivatives) form if stoichiometry exceeds 1:1.
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Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance throughput, the spirocycle formation and benzothiazole coupling are conducted in a continuous flow reactor:
Setup :
-
Reactor Type : Tubular (stainless steel, 10 mL volume)
-
Conditions :
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Step 1 : Cyclocondensation at 80°C, residence time 30 min.
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Step 2 : SNAr reaction at 100°C, residence time 2 hours.
-
-
Output : 1.2 kg/day with 85% conversion.
Solvent Recycling
DMF is recovered via vacuum distillation and reused in subsequent batches, reducing production costs by 22%.
Reaction Optimization and Troubleshooting
Catalytic Enhancements
Table 1: Catalyst Screening for Buchwald-Hartwig Coupling
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd2(dba)3 | Xantphos | 68 | 97 |
| Pd(OAc)2 | BINAP | 54 | 89 |
| PdCl2(Amphos)2 | DavePhos | 61 | 93 |
Analytical Characterization
Spectroscopic Validation
-
FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N benzothiazole).
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13C NMR : 165.2 ppm (dione carbonyl), 152.1 ppm (benzothiazole C-2).
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-(6-bromo-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of a brominated benzothiazole Schiff base (e.g., (6-bromo-benzothiazol-2-ylimino)-methyl derivatives) with spirocyclic diones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione). Reflux in anhydrous benzene at 80°C for 3 hours under inert conditions (calcium chloride guard tube) is critical to exclude moisture .
- Optimization : Solvent choice (e.g., THF vs. dioxane) and stoichiometric ratios (e.g., 1:1 molar ratio of Schiff base to spiro-dione) significantly affect yields. Recrystallization from anhydrous THF improves purity .
Q. How can the structure of this compound be validated using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Identify characteristic C=O stretches (1680–1720 cm⁻¹) from the dione moiety and C-H stretching (3050–3100 cm⁻¹) from the benzothiazole ring. Electron-withdrawing groups (Br, N) cause shifts in benzylic C-H absorption bands .
- 1H/13C NMR : Spirocyclic protons appear as distinct multiplets (δ 1.5–3.5 ppm), while the benzothiazole aromatic protons resonate at δ 7.0–8.5 ppm. Use DMSO-d6 for solubility and peak resolution .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Q. What are the challenges in handling hygroscopic intermediates during synthesis?
- Methodology : Moisture-sensitive intermediates (e.g., Schiff bases) require strict anhydrous conditions. Use dry solvents (distilled benzene/THF) and molecular sieves. Monitor reactions via TLC (silica gel 60F-254 plates) with iodine visualization .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected IR/NMR shifts) be resolved during characterization?
- Methodology :
- X-ray Crystallography : Resolve ambiguities in spirocyclic geometry or substituent orientation. For example, single-crystal studies confirm bond lengths (mean C–C = 1.54 Å) and torsion angles in similar spiro compounds .
- DFT Calculations : Compare experimental IR/NMR data with computational models (e.g., Gaussian 09) to assign electronic effects from the bromo-benzothiazole group .
Q. What strategies improve yield in multi-step syntheses involving spirocyclic intermediates?
- Methodology :
- Catalytic Optimization : Replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce side reactions .
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive amines during cyclization steps .
Q. How can the electronic effects of the bromo substituent influence reactivity in downstream functionalization?
- Methodology :
- Hammett Analysis : Correlate σpara values of substituents (Br: σ = +0.23) with reaction rates in nucleophilic aromatic substitution (e.g., Suzuki coupling). Bromine’s electron-withdrawing nature enhances electrophilicity at the benzothiazole C2 position .
- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 280 → 310 nm) to quantify conjugation changes during functionalization .
Contradictions and Resolutions
- Evidence Conflict : Some studies report THF as optimal for recrystallization , while others prefer dioxane . Resolution: THF is superior for polar intermediates, while dioxane suits less polar derivatives.
- Spectral Shifts : Discrepancies in C-H stretching frequencies ( vs. 9) arise from solvent polarity and hydrogen bonding. Use standardized solvent systems (DMSO-d6) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
